(2R,3S,4S,5R,6R)-2-(azidomethyl)-6-[(2R,3R,4S,5S,6R)-6-(azidomethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-tetrahydropyran-3,4,5-triol
Description
a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy-: is a unique compound that belongs to the class of azido sugars. These compounds are characterized by the presence of azido groups (-N3) attached to the sugar molecule. The azido group is known for its reactivity, making this compound particularly interesting for various chemical and biological applications.
Properties
Molecular Formula |
C12H20N6O9 |
|---|---|
Molecular Weight |
392.32 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(azidomethyl)-6-[(2R,3R,4S,5S,6R)-6-(azidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H20N6O9/c13-17-15-1-3-5(19)7(21)9(23)11(25-3)27-12-10(24)8(22)6(20)4(26-12)2-16-18-14/h3-12,19-24H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |
InChI Key |
SEOGZJSYAKUEQG-LIZSDCNHSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])O)O)O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CN=[N+]=[N-])O)O)O)O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the substitution of hydroxyl groups with azido groups using reagents like sodium azide (NaN3) in the presence of a catalyst . The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the azido groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups using reagents like triphenylphosphine (PPh3) and water, leading to the formation of amines.
Click Chemistry: The azido groups can participate in click chemistry reactions with alkynes to form triazoles, which are useful in bioconjugation and material science.
Common Reagents and Conditions:
Sodium Azide (NaN3):
Triphenylphosphine (PPh3): Used in Staudinger reduction to convert azides to amines.
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Major Products:
Amines: Formed from the reduction of azides.
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy- involves its reactivity due to the presence of azido groups. These groups can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations .
Comparison with Similar Compounds
6-Azido-6-deoxy-D-glucose: Another azido sugar with similar reactivity.
2-Azido-2-deoxy-D-glucose: Differing in the position of the azido group.
1-Azido-1-deoxy-β-D-glucopyranoside: Similar structure but with the azido group at a different position.
Uniqueness: a-D-Glucopyranoside, 6-azido-6-deoxy-a-D-glucopyranosyl6-azido-6-deoxy- is unique due to the presence of multiple azido groups, which enhances its reactivity and versatility in various chemical and biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
